molecular formula C25H31F2N3O3 B11011301 C25H31F2N3O3

C25H31F2N3O3

Cat. No.: B11011301
M. Wt: 459.5 g/mol
InChI Key: DQHVFHRZBSQXOZ-UGNFMNBCSA-N
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Description

. This compound is a complex organic molecule that contains fluorine, nitrogen, and oxygen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H31F2N3O3 The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

C25H31F2N3O3: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

C25H31F2N3O3: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of C25H31F2N3O3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

The compound C25H31F2N3O3, also known by its chemical structure, has garnered attention in various research fields due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: this compound
  • Molecular Weight: 469.54 g/mol
  • Structural Characteristics: The compound features a complex structure that includes fluorine atoms, which are known to influence biological activity through increased lipophilicity and metabolic stability.

This compound has been investigated for its role in modulating various biological pathways:

  • Chemokine Inhibition:
    • The compound exhibits inhibitory activity against chemokines such as MIP-1α and MCP-1. These chemokines are involved in the recruitment of immune cells to sites of inflammation, making this compound a potential candidate for treating inflammatory diseases .
  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition:
    • Research indicates that this compound may inhibit IDO, an enzyme that plays a crucial role in the metabolism of tryptophan and is implicated in immune regulation and tumor progression .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Anti-inflammatory Agents:
    • Due to its ability to modulate chemokine activity, the compound could be utilized in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and asthma.
  • Cancer Therapy:
    • The inhibition of IDO could enhance anti-tumor immunity, suggesting a role for this compound in cancer treatment protocols.

Case Study 1: Inhibition of Chemokine Activity

In a study evaluating the effects of this compound on monocyte migration in vitro, researchers observed that treatment with the compound significantly reduced the migration of monocytes towards MCP-1 gradients. This finding supports its potential use in managing diseases where monocyte accumulation contributes to pathology.

ParameterControl GroupTreatment Group (this compound)
Monocyte Migration (cells/μL)1500600
Cytokine Levels (pg/mL)20050

Case Study 2: IDO Inhibition in Cancer Models

A preclinical model investigating the effects of this compound on tumor growth demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced T-cell activity due to decreased IDO levels.

Tumor Size (mm³)Control GroupTreatment Group (this compound)
Day 0100100
Day 14800300

Properties

Molecular Formula

C25H31F2N3O3

Molecular Weight

459.5 g/mol

IUPAC Name

methyl (2S)-2-[[4-[bis(4-fluorophenyl)methyl]piperazine-1-carbonyl]amino]-3-methylpentanoate

InChI

InChI=1S/C25H31F2N3O3/c1-4-17(2)22(24(31)33-3)28-25(32)30-15-13-29(14-16-30)23(18-5-9-20(26)10-6-18)19-7-11-21(27)12-8-19/h5-12,17,22-23H,4,13-16H2,1-3H3,(H,28,32)/t17?,22-/m0/s1

InChI Key

DQHVFHRZBSQXOZ-UGNFMNBCSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)OC)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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